molecular formula C22H23FN4O2 B5649142 2-[1-(4-fluorobenzyl)-2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl]-N-(1H-imidazol-2-ylmethyl)acetamide

2-[1-(4-fluorobenzyl)-2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl]-N-(1H-imidazol-2-ylmethyl)acetamide

Cat. No. B5649142
M. Wt: 394.4 g/mol
InChI Key: WQUNLFGVLLJVPB-UHFFFAOYSA-N
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Description

This compound is a part of various chemical researches focused on synthesizing novel compounds for potential applications in medical and chemical fields. Although specific information on this compound is scarce, related research offers insights into similar structures, their synthesis, and properties.

Synthesis Analysis

The synthesis of related compounds typically involves complex organic reactions including O-alkylation, amidification, and condensation processes. For example, the synthesis of similar fluorobenzyl and indolylacetamide derivatives involves reactions such as N-alkylation and cyclocondensation. These methods are used to introduce specific functional groups and achieve desired structural features (Iwata et al., 2000; Jha, 2005).

Molecular Structure Analysis

Molecular structure analysis of similar compounds indicates that the heterocyclic and aromatic components contribute significantly to the chemical behavior and potential biological activity. Crystal structure analyses help in understanding the geometric configuration and intermolecular interactions, which are crucial for the compound's stability and reactivity (Ahmad et al., 2012).

Chemical Reactions and Properties

The chemical reactions involving similar compounds often include nucleophilic substitutions, electrophilic additions, and cyclization reactions. These reactions are fundamental in modifying the chemical structure to achieve specific properties and biological activities. The reactivity can be influenced by various factors, including the presence of electron-withdrawing or electron-donating groups (Rao et al., 2019).

properties

IUPAC Name

2-[1-[(4-fluorophenyl)methyl]-2-methyl-4-oxo-6,7-dihydro-5H-indol-3-yl]-N-(1H-imidazol-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23FN4O2/c1-14-17(11-21(29)26-12-20-24-9-10-25-20)22-18(3-2-4-19(22)28)27(14)13-15-5-7-16(23)8-6-15/h5-10H,2-4,11-13H2,1H3,(H,24,25)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQUNLFGVLLJVPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1CC3=CC=C(C=C3)F)CCCC2=O)CC(=O)NCC4=NC=CN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[1-(4-fluorobenzyl)-2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl]-N-(1H-imidazol-2-ylmethyl)acetamide

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